molecular formula C14H11ClN4O2 B1490714 Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate CAS No. 1383927-19-2

Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate

Cat. No.: B1490714
CAS No.: 1383927-19-2
M. Wt: 302.71 g/mol
InChI Key: VLJVVLSFEQKDIO-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate is a chemical compound with the CAS Number: 1383927-19-2. It has a molecular weight of 302.72 . The compound is solid in physical form and is stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of pyrazolo[3,4-D]pyrimidine derivatives involves one-pot multicomponent reactions . A new set of small molecules featuring the privileged pyrazolo[3,4-D]pyrimidine and pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H11ClN4O2/c1-2-21-14(20)9-3-5-10(6-4-9)19-13-11(7-18-19)12(15)16-8-17-13/h3-8H,2H2,1H3 . This code provides a specific identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include one-pot multicomponent reactions . The reactions involve the use of 2,4-dichlorobenzaldehyde in the presence of acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile .


Physical and Chemical Properties Analysis

The compound is a solid and is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 302.72 .

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Antimicrobial and Anticancer Activity : Novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate have been evaluated for their in vitro antimicrobial and anticancer activities. Compounds derived from this chemical structure exhibited higher anticancer activity compared to doxorubicin, a reference drug. Additionally, these compounds have shown good to excellent antimicrobial activity, indicating their potential as therapeutic agents against microbial infections and cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).

Hydrogen-bonded Supramolecular Structures

  • Supramolecular Chemistry : Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate has been studied for its role in forming hydrogen-bonded supramolecular structures. These structures vary from one, two, to three dimensions, demonstrating the compound's utility in designing materials with specific molecular architectures. This has implications for the development of novel materials with potential applications in nanotechnology, molecular electronics, and catalysis (Portilla et al., 2007).

Enzymatic Activity Enhancement

  • Enzymatic Reactivity : Research into pyrazolopyrimidinyl keto-esters, derivatives of ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate, has shown these compounds can significantly enhance the reactivity of certain enzymes, such as cellobiase. This suggests their potential use in biotechnological applications, including the bioconversion processes and enzymatic synthesis (Abd & Awas, 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315-H319, and precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

Future Directions

The compound has shown significant inhibitory activity against CDK2/cyclin A2, making it a potential candidate for cancer treatment . Future research could focus on further investigating its potential as a therapeutic agent, particularly in the context of cancer treatment .

Biochemical Analysis

Biochemical Properties

Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The inhibition of CDK2 by this compound leads to cell cycle arrest, thereby preventing the proliferation of cancer cells .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to induce apoptosis in cancer cells by activating caspase pathways and promoting cell cycle arrest at the G0-G1 phase . Additionally, this compound affects cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism . These effects contribute to the compound’s potential as an anti-cancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, such as Leu83 . This binding inhibits the enzyme’s activity, leading to cell cycle arrest and apoptosis. Additionally, this compound may also interact with other proteins and enzymes, modulating their function and contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under inert atmosphere conditions at temperatures between 2-8°C . Over extended periods, it maintains its biochemical activity, although some degradation may occur under non-optimal storage conditions. Long-term studies have shown that the compound’s effects on cellular function, such as cell cycle arrest and apoptosis, persist over time, indicating its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and altered blood parameters have been observed . These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which facilitate its breakdown and elimination from the body . The compound’s metabolites may also interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . Understanding these pathways is crucial for optimizing the compound’s pharmacokinetic properties and therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as tumor tissues, where it exerts its therapeutic effects. The compound’s distribution is influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation, may also influence its localization and activity, directing it to specific cellular compartments or organelles . Understanding these localization patterns is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic applications.

Properties

IUPAC Name

ethyl 4-(4-chloropyrazolo[3,4-d]pyrimidin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O2/c1-2-21-14(20)9-3-5-10(6-4-9)19-13-11(7-18-19)12(15)16-8-17-13/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJVVLSFEQKDIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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